molecular formula C10H12N5O7P B1450777 Cyclic guanosine monophosphate CAS No. 7665-99-8

Cyclic guanosine monophosphate

Cat. No.: B1450777
CAS No.: 7665-99-8
M. Wt: 345.21 g/mol
InChI Key: ZOOGRGPOEVQQDX-UUOKFMHZSA-N
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Description

Cyclic guanosine monophosphate is a cyclic nucleotide derived from guanosine triphosphate. It acts as a second messenger, similar to cyclic adenosine monophosphate. This compound is involved in various physiological processes, including the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis .

Mechanism of Action

Target of Action

Cyclic guanosine monophosphate primarily targets intracellular protein kinases . These kinases play a crucial role in various cellular processes, including cell division, growth, and death. The activation of these kinases is typically in response to the binding of membrane-impermeable peptide hormones to the external cell surface .

Mode of Action

The interaction of this compound with its targets involves the activation of these intracellular protein kinases . This activation is a result of the binding of membrane-impermeable peptide hormones to the external cell surface . The activated kinases then initiate a series of downstream effects that lead to various cellular responses.

Biochemical Pathways

This compound affects several biochemical pathways. It is a common regulator of ion channel conductance, glycogenolysis, and cellular apoptosis . It also relaxes smooth muscle tissues, leading to vasodilation and increased blood flow . In the photoreceptors of the mammalian eye, this compound acts as a secondary messenger in phototransduction .

Pharmacokinetics

The pharmacokinetics of this compound involve its synthesis and degradation within the cell. Guanylate cyclase (GC) catalyzes the synthesis of this compound, converting guanosine triphosphate (GTP) to this compound . The concentration of this compound in the cell can be regulated by various factors, including the activity of GC and the presence of specific hormones .

Result of Action

The action of this compound at the molecular and cellular levels results in a variety of effects. It regulates ion channel conductance, controls the breakdown of glycogen (glycogenolysis), and plays a role in cell death (apoptosis) . It also causes relaxation of smooth muscle tissues, leading to vasodilation and increased blood flow . In the eye, it plays a crucial role in the process of phototransduction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of specific hormones can stimulate the synthesis of this compound . Additionally, the cellular environment, including the presence of other signaling molecules and the overall health of the cell, can also impact the action of this compound .

Biochemical Analysis

Biochemical Properties

Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme exists in two forms: soluble guanylate cyclase, which is activated by nitric oxide, and particulate guanylate cyclase, which is activated by natriuretic peptides . This compound interacts with various proteins, including cyclic nucleotide-gated ion channels, this compound-dependent protein kinases, and phosphodiesterases . These interactions regulate a wide range of physiological processes, such as ion channel conductance, smooth muscle relaxation, and neurotransmitter release .

Cellular Effects

This compound exerts its effects on various cell types, including vascular smooth muscle cells, cardiac myocytes, and neurons. In vascular smooth muscle cells, this compound induces relaxation, leading to vasodilation and increased blood flow . In cardiac myocytes, it modulates contractility and protects against hypertrophy . In neurons, this compound regulates neurotransmitter release and synaptic plasticity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to and activation of this compound-dependent protein kinases, which phosphorylate target proteins to elicit cellular responses . This compound also activates cyclic nucleotide-gated ion channels, leading to changes in ion flux and membrane potential . Furthermore, this compound regulates the activity of phosphodiesterases, which degrade this compound and cyclic adenosine monophosphate, thereby modulating their intracellular levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can be rapidly degraded by phosphodiesterases . Long-term studies have shown that sustained elevation of this compound levels can lead to adaptive changes in cellular function, such as altered gene expression and protein synthesis . These changes can have significant implications for cellular physiology and pathology.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound can induce beneficial effects, such as vasodilation and improved cardiac function . High doses can lead to adverse effects, including hypotension and impaired renal function . Studies have also shown that chronic administration of this compound can result in tolerance, necessitating higher doses to achieve the same therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating ion channel conductance, glycogenolysis, and cellular apoptosis . It is synthesized from guanosine triphosphate by guanylate cyclase and degraded by phosphodiesterases . This compound also interacts with various enzymes and cofactors, such as protein kinases and ion channels, to modulate metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can diffuse freely within the cytoplasm and interact with its target proteins . Additionally, this compound can be compartmentalized within specific cellular microdomains, allowing for localized signaling and regulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, plasma membrane, and organelles . Its subcellular localization is regulated by targeting signals and post-translational modifications, which direct it to specific compartments . The localization of this compound can influence its activity and function, as it allows for precise spatial and temporal regulation of cellular processes .

Preparation Methods

Cyclic guanosine monophosphate is synthesized from guanosine triphosphate by the enzyme guanylate cyclase. This enzyme can be activated by peptide hormones such as atrial natriuretic factor or by nitric oxide. Industrial production methods typically involve the use of recombinant DNA technology to produce large quantities of guanylate cyclase, which is then used to convert guanosine triphosphate to this compound .

Chemical Reactions Analysis

Cyclic guanosine monophosphate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce guanosine monophosphate.

    Reduction: It can be reduced to form guanosine.

    Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Cyclic guanosine monophosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyclic guanosine monophosphate is similar to cyclic adenosine monophosphate, another cyclic nucleotide that acts as a second messenger. this compound is unique in its ability to regulate ion channel conductance and its involvement in phototransduction. Other similar compounds include guanosine monophosphate and guanosine, which are non-cyclic nucleotides that do not have the same second messenger functions as this compound .

Properties

IUPAC Name

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O7P/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOOGRGPOEVQQDX-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8040646
Record name Cyclic guanosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cyclic GMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7665-99-8
Record name cGMP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7665-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclic GMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007665998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclic GMP
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02315
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclic guanosine monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8040646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLIC GMP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2D2X058MU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Cyclic GMP
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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